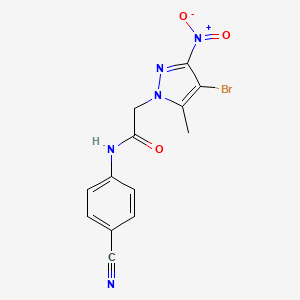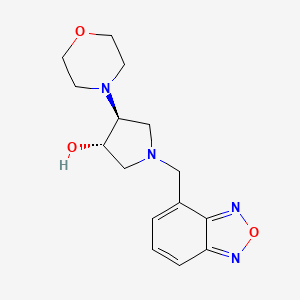
3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The presence of both benzothiazole and benzamide moieties in its structure contributes to its unique chemical and biological properties.
作用机制
Target of Action
The primary targets of Oprea1_280072 are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.
Mode of Action
Oprea1_280072 interacts with its targets by inhibiting their function, thereby disrupting the normal metabolic processes of the bacteria . This inhibition can lead to the cessation of bacterial growth or even bacterial death, making Oprea1_280072 an effective antibacterial agent.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. It interferes with the synthesis of bacterial cell walls, protein synthesis, and various other metabolic processes by inhibiting the function of key enzymes . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation.
Result of Action
The result of Oprea1_280072’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes in bacterial metabolic pathways, it disrupts normal bacterial function, leading to the cessation of growth or even bacterial death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated benzothiazole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.
Major Products
Reduction: 3,4-Dichloro-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-Dichlorobenzoic acid and 6-nitro-1,3-benzothiazol-2-amine.
科学研究应用
3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties due to the presence of the benzothiazole moiety.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
相似化合物的比较
Similar Compounds
2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the benzothiazole moiety.
6-Nitro-1,3-benzothiazole: Contains the benzothiazole core but lacks the chlorinated benzamide group.
Uniqueness
3,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCTUXXFLBZLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6012964.png)

![1-(2-phenoxyethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6012980.png)
![3-(ADAMANTAN-1-YL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B6012988.png)
![4-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methylbenzene-1,3-diol](/img/structure/B6012991.png)

![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one](/img/structure/B6013022.png)
![6-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6013037.png)
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6013041.png)

![N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B6013046.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)

![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6013071.png)
